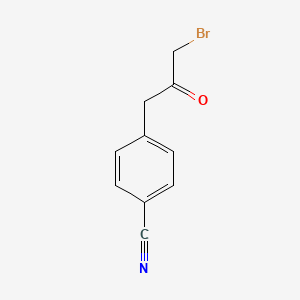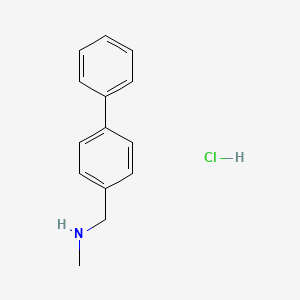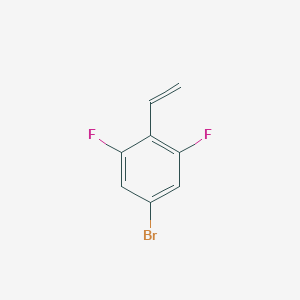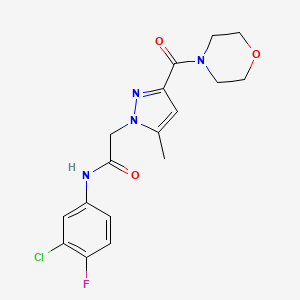
N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide, is a complex molecule that may have potential applications in various fields, including medicinal chemistry and materials science. While the provided papers do not directly discuss this compound, they do provide insights into related structures and their properties, which can be extrapolated to understand the compound of interest.
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the formation of an amide bond between an acyl group and an amine. In the context of the provided papers, the synthesis of N-[morpholin-4-yl(phenyl)methyl]acetamide (MPA) was not detailed, but it can be inferred that similar synthetic strategies could be applied to the target compound, involving the coupling of the appropriate chloro-fluorophenyl and methyl-pyrazolyl fragments with morpholine-4-carbonyl moiety .
Molecular Structure Analysis
The molecular structure of acetamides can be quite complex, with the potential for various intermolecular interactions. For instance, the crystal structures of related acetamides showed a network of hydrogen bonds and halogen-arene interactions, which contribute to the stability and packing of the molecules in the solid state . These interactions are likely to be present in the target compound as well, given its structural similarities.
Chemical Reactions Analysis
Acetamides can participate in various chemical reactions, particularly those involving the amide bond. While the provided papers do not discuss the reactivity of the specific compound , it is reasonable to assume that it would undergo reactions typical of acetamides, such as hydrolysis under acidic or basic conditions, or nucleophilic acyl substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamides can be influenced by their molecular structure. For example, the presence of electron-withdrawing groups such as chloro and fluoro substituents can affect the acidity of the amide hydrogen, potentially altering solubility and reactivity. The related compound MPA was found to be an effective corrosion inhibitor, suggesting that the target compound might also exhibit similar surface-adsorptive properties in specific environments . The adsorption behavior is often described by isotherm models, such as the Langmuir adsorption isotherm, indicating a well-defined interaction with surfaces .
Scientific Research Applications
Cytotoxic Activity
Some novel sulfonamide derivatives, including compounds structurally related to the specified chemical, have been synthesized and shown to exhibit cytotoxic activity against breast and colon cancer cell lines. These compounds demonstrate potential as anticancer agents, with one compound being particularly potent against breast cancer cell lines, showcasing the therapeutic promise of these chemical structures in oncology (M. Ghorab et al., 2015).
Antioxidant Activity
Research on novel coordination complexes constructed from pyrazole-acetamide derivatives has revealed significant antioxidant activity. These compounds, characterized by their complex structures, offer insights into the role of hydrogen bonding in self-assembly processes, alongside their antioxidant capabilities, suggesting potential applications in mitigating oxidative stress-related diseases (K. Chkirate et al., 2019).
Anti-inflammatory Activity
Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity. This highlights the potential of these compounds in the development of new anti-inflammatory drugs (K. Sunder et al., 2013).
Antimicrobial Potency
A series of quinoline and pyrazole-acetamide derivatives have been synthesized and shown to possess broad-spectrum antimicrobial potency. These compounds exhibited greater activity than reference drugs against various bacterial and fungal strains, indicating their potential as new lead molecules in antimicrobial drug development (N. Desai et al., 2012).
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O3/c1-11-8-15(17(25)22-4-6-26-7-5-22)21-23(11)10-16(24)20-12-2-3-14(19)13(18)9-12/h2-3,8-9H,4-7,10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJVSMFOEDJCAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[4-(benzyloxy)-3,5-dibromophenyl]prop-2-enoic acid](/img/structure/B2518790.png)

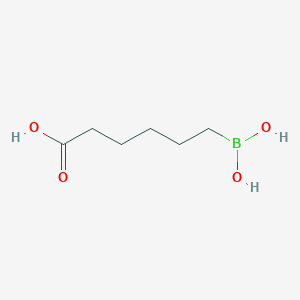
![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2518793.png)
![N-[4-(4-isopropylanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2518797.png)
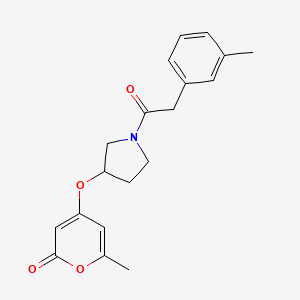
![3-methyl-5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2518799.png)


![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)propanamide](/img/structure/B2518804.png)
